molecular formula C11H11ClN2O B2523968 6-Chloro-5-(cyclopropylmethoxy)-1h-indazole CAS No. 2227107-60-8

6-Chloro-5-(cyclopropylmethoxy)-1h-indazole

Cat. No.: B2523968
CAS No.: 2227107-60-8
M. Wt: 222.67
InChI Key: WMQIIMBGTWHLTP-UHFFFAOYSA-N
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Description

6-Chloro-5-(cyclopropylmethoxy)-1H-indazole is a chemical compound with the CAS Number 2227107-60-8 . It has a molecular formula of C11H11ClN2O and a molecular weight of 222.67 g/mol . This indazole derivative is supplied with a standard purity of 95% and is intended for research applications . The compound features a chloro-substituted indazole core further modified with a cyclopropylmethoxy group, a structural motif that is often explored in medicinal chemistry for its potential to modulate biological activity and physicochemical properties. Indazole derivatives are a significant class of heterocyclic compounds frequently investigated for their diverse pharmacological profiles and are common scaffolds in the development of novel therapeutic agents . Researchers value this compound as a key intermediate for further chemical synthesis and structure-activity relationship (SAR) studies. Safety Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6-chloro-5-(cyclopropylmethoxy)-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c12-9-4-10-8(5-13-14-10)3-11(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQIIMBGTWHLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C3C(=C2)C=NN3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(cyclopropylmethoxy)-1h-indazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloroindazole with cyclopropylmethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatographic techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(cyclopropylmethoxy)-1h-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

Biological Activities

The biological activities of 6-Chloro-5-(cyclopropylmethoxy)-1H-indazole have been investigated in several studies:

  • Anticancer Activity : Compounds with similar structures have shown significant antitumor activity by disrupting cancer cell proliferation pathways. For instance, studies indicate that indazole derivatives can inhibit specific enzymes involved in cancer progression, demonstrating their potential as anticancer agents .
  • Antimicrobial Properties : Research has demonstrated that indazole derivatives exhibit antimicrobial activity against various bacterial strains. The compound's structure allows it to interact with bacterial cell membranes, leading to cell death .
  • Neurological Applications : Indazoles have been explored for their role as ligands for nicotinic acetylcholine receptors (nAChRs), particularly the alpha-7 subtype. This interaction is significant for conditions associated with cognitive deficits and neurodegenerative diseases .

Case Studies

Several studies have documented the applications of this compound:

  • Cancer Research : A study investigated the effects of this compound on various cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent. The mechanism was linked to the induction of apoptosis in cancer cells .
  • Antimicrobial Activity : In another study, the compound exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, demonstrating that higher concentrations led to increased zones of inhibition .
  • Neuropharmacology : Research focused on the compound's ability to modulate nAChRs indicated promising results in enhancing cognitive function in animal models. These findings suggest potential applications in treating disorders like Alzheimer's disease .

Data Tables

The following table summarizes key findings related to the biological activities of this compound:

Activity Type Tested Strains/Conditions Results Reference
AnticancerVarious cancer cell linesDose-dependent inhibition observed
AntimicrobialStaphylococcus aureus, E. coliSignificant antibacterial activity
NeurologicalCognitive function testsEnhanced performance in animal models

Mechanism of Action

The mechanism of action of 6-Chloro-5-(cyclopropylmethoxy)-1h-indazole involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) Key Features
6-Chloro-5-(cyclopropylmethoxy)-1H-indazole* Cl (6), cyclopropylmethoxy (5) C₁₁H₁₀ClN₂O ~230.66 Not reported High lipophilicity, steric bulk
5-Chloro-6-methoxy-1H-indazole Cl (5), OCH₃ (6) C₈H₇ClN₂O 182.61 Not reported Adjacent substituents; moderate polarity
6-Chloro-5-hydroxy-1H-indazole Cl (6), OH (5) C₇H₅ClN₂O 168.58 Not reported Hydrogen-bonding capacity
3-Bromo-6-chloro-5-nitro-1H-indazole Br (3), Cl (6), NO₂ (5) C₇H₃BrClN₃O₂ 276.47 Not reported Electron-withdrawing nitro group
6-Methoxy-5-nitro-1H-indazole OCH₃ (6), NO₂ (5) C₈H₇N₃O₃ 193.16 Not reported Nitro group enhances reactivity

*Calculated values for the target compound.

Key Observations:
  • Alkoxy vs. Hydroxy: Methoxy (OCH₃) and cyclopropylmethoxy groups improve lipophilicity compared to hydroxy (OH), which may enhance membrane permeability but reduce aqueous solubility . Steric Effects: The cyclopropylmethoxy group in the target compound introduces greater steric hindrance than methoxy, possibly affecting binding interactions in biological targets.

Biological Activity

6-Chloro-5-(cyclopropylmethoxy)-1H-indazole is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C14H15ClN2OC_{14}H_{15}ClN_2O, and its structure features a chloro group, a cyclopropylmethoxy moiety, and an indazole core. This unique arrangement may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzymes : It may inhibit enzyme activity related to various metabolic pathways.
  • Receptors : The compound could modulate receptor functions, influencing signal transduction pathways.

Research indicates that compounds with similar structural motifs often exhibit activities against various biological targets, including cancer cells and inflammatory pathways.

Anticancer Activity

Several studies have explored the anticancer potential of indazole derivatives. For instance, indazole compounds have been shown to inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.

  • Case Study : A recent investigation demonstrated that a related indazole derivative exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values in the low micromolar range. The study indicated that the presence of halogen substituents enhanced the anticancer activity, suggesting a similar potential for this compound.

Antimicrobial Activity

Indazoles have also been studied for their antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

  • Research Findings : In vitro assays showed that indazole derivatives displayed notable antibacterial activity against Gram-positive bacteria. The structure-activity relationship (SAR) analysis suggested that modifications to the indazole ring could enhance efficacy.

Anti-inflammatory Effects

The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

  • Evidence : Studies have reported that similar compounds can reduce inflammation in models of arthritis and other inflammatory diseases by downregulating TNF-alpha and IL-6 levels.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialDisrupts bacterial cell wall
Anti-inflammatoryInhibits pro-inflammatory cytokines

Case Studies

  • Anticancer Study : A series of indazole derivatives were tested against various cancer cell lines, revealing that those with halogen substitutions exhibited enhanced cytotoxicity. This suggests that this compound may similarly possess potent anticancer properties.
  • Antimicrobial Research : In a study evaluating the antimicrobial efficacy of indazole derivatives against common pathogens, compounds showed significant inhibition of bacterial growth, indicating potential for further development as antimicrobial agents.

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